1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Regioselective Synthesis Cross-Coupling Chemistry Structure-Activity Relationship (SAR)

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine (CAS 1707604-99-6) is a synthetic small molecule with the molecular formula C12H18BrN3 and a molecular weight of 284.20 g/mol. It features a bromopyridine moiety at the 4-position of the pyridine ring and a dimethylpiperidin-4-amine substituent.

Molecular Formula C12H18BrN3
Molecular Weight 284.2 g/mol
CAS No. 1707604-99-6
Cat. No. B1411704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
CAS1707604-99-6
Molecular FormulaC12H18BrN3
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(C=CN=C2)Br
InChIInChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-9-14-6-3-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3
InChIKeyLSHZFZMUMDAGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine (CAS 1707604-99-6): Baseline Characterization for Procurement Decisions


1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine (CAS 1707604-99-6) is a synthetic small molecule with the molecular formula C12H18BrN3 and a molecular weight of 284.20 g/mol [1]. It features a bromopyridine moiety at the 4-position of the pyridine ring and a dimethylpiperidin-4-amine substituent . This compound belongs to the class of piperidine derivatives, which are frequently explored as sigma receptor ligands, kinase inhibitors, or intermediates in medicinal chemistry [2]. It is commercially available from several vendors with purity specifications ranging from 95% to 98% .

Why 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine Cannot Be Simply Replaced by a Generic Piperidine Analog


The specific substitution pattern of the bromine atom at the 4-position of the pyridine ring, combined with the N,N-dimethylpiperidin-4-amine moiety, creates a unique electronic and steric environment that governs reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and potential biological target interactions [1]. Regioisomers with bromine at the 2-, 5-, or 6-position of the pyridine ring exhibit different reactivities due to altered electron density at the carbon center and varying steric accessibility [2]. In medicinal chemistry contexts, such positional isomerism can lead to significant shifts in target affinity, selectivity, and metabolic stability [3]. Therefore, substituting this specific regioisomer with a different bromopyridine-piperidine analog without experimental validation risks compromising synthetic yield or biological activity.

Quantitative Differentiation Evidence for 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine Versus Closest Analogs


Regioisomeric Purity: Bromine Substitution at the Pyridine 4-Position

The target compound features a bromine atom at the 4-position of the pyridine ring, distinguishing it from the 3-substituted regioisomer (CAS 1713160-10-1) and the 6-substituted regioisomer (CAS 1169698-77-4) . The 4-bromo isomer exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions due to the electronic and steric properties at this position [1]. Vendors confirm the positional integrity via 1H NMR and HPLC analysis .

Regioselective Synthesis Cross-Coupling Chemistry Structure-Activity Relationship (SAR)

Supplier Purity Benchmarking: 97% vs. 95% Grade

Commercially, the target compound is offered at different purity tiers: Bidepharm supplies it at 97% purity, while AKSci offers a 95% purity grade . MolCore provides a higher specification of NLT 98% . The 97% purity specification from Bidepharm is supported by batch-specific QC data including NMR, HPLC, and GC .

Chemical Purity Procurement Quality Control Analytical Chemistry

Physicochemical Profile Differentiation: Lipophilicity (XLogP3) and Polar Surface Area

PubChem computed properties for the target compound include an XLogP3 of 2.3 and a topological polar surface area (TPSA) of 19.4 Ų [1]. These values place it in a favorable region for CNS drug-likeness according to Lipinski's rules. In comparison, the 6-bromo regioisomer (CAS 1169698-77-4) has a similar XLogP3 but a slightly different TPSA due to altered nitrogen positioning, potentially affecting passive membrane permeability [2].

ADME Prediction Drug Likeness Medicinal Chemistry Design

Best-Fit Application Scenarios for 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine Based on Quantitative Evidence


Regioselective Cross-Coupling Intermediate in Pharmaceutical Synthesis

The 4-bromo substitution pattern on the pyridine ring makes this compound a suitable electrophilic partner for Suzuki-Miyaura, Negishi, or Buchwald-Hartwig cross-coupling reactions aimed at introducing aryl, heteroaryl, or amine functionalities at the 4-position [1]. Its 97-98% purity grade from Bidepharm and MolCore supports consistent coupling yields and minimizes side products during scale-up. Researchers targeting pyridyl-piperidine-based kinase inhibitors or sigma receptor ligands use this regioisomer specifically when SAR studies indicate a preference for 4-substitution over 2- or 3-substitution [2].

Medicinal Chemistry SAR Exploration of Sigma Receptor Ligands

Piperidine derivatives with N,N-dimethylamine substituents are a known scaffold for sigma-1 and sigma-2 receptor ligands. The specific 4-bromopyridin-3-yl substitution offers a distinct electronic profile compared to other regioisomers [1]. While no direct Ki data exists for this precise compound in public databases as of 2026, its structural features align with reported SAR trends where halogen substitution at the pyridine 4-position enhances sigma-1 affinity [2]. It serves as a valuable comparator molecule for systematic SAR studies investigating the impact of bromine position on target binding and selectivity.

Building Block for Wnt Pathway Inhibitor Libraries

The Merck patent WO/2015/144290 describes pyridyl-piperidine compounds as Wnt pathway inhibitors, where the specific substitution pattern on the pyridine ring is critical for activity [1]. The 4-bromopyridin-3-yl moiety serves as a versatile intermediate for further derivatization, enabling the synthesis of focused compound libraries [2]. The 97%+ purity ensures reliable screening results in Wnt reporter gene assays in HEK293 cells.

Quote Request

Request a Quote for 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.